Ethyl 1-(2-chlorophenyl)-4-((4-methylbenzyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate
Description
Ethyl 1-(2-chlorophenyl)-4-((4-methylbenzyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a 2-chlorophenyl substituent at position 1 and a 4-methylbenzyloxy group at position 4. The compound’s synthesis likely involves nucleophilic substitution or coupling reactions, as inferred from related analogs .
Properties
IUPAC Name |
ethyl 1-(2-chlorophenyl)-4-[(4-methylphenyl)methoxy]-6-oxopyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O4/c1-3-27-21(26)20-18(28-13-15-10-8-14(2)9-11-15)12-19(25)24(23-20)17-7-5-4-6-16(17)22/h4-12H,3,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBSZLCSLVRIGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC2=CC=C(C=C2)C)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 1-(2-chlorophenyl)-4-((4-methylbenzyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : C19H20ClN2O3
- Molecular Weight : 360.83 g/mol
- IUPAC Name : this compound
The presence of the dihydropyridazine core, along with various substituents like the chlorophenyl and methylbenzyl groups, suggests diverse interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. A study demonstrated that derivatives of pyridazines can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar activity. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anticancer Properties
Recent investigations into related compounds have highlighted their potential in cancer therapy. For instance, derivatives of pyridazine have shown promising results in inhibiting tumor cell proliferation in vitro. The compound's structural motifs may interact with specific kinases or receptors involved in cell cycle regulation, leading to apoptosis in cancer cells .
The proposed mechanisms for the biological activity of this compound include:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, potentially leading to reduced cellular proliferation.
- Receptor Modulation : The compound may act on various receptors implicated in cell signaling pathways, influencing processes such as angiogenesis and apoptosis.
Case Study 1: Antimicrobial Screening
A recent study evaluated the antimicrobial efficacy of several pyridazine derivatives against Gram-positive and Gram-negative bacteria. This compound was included in the screening panel. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating moderate antibacterial activity .
Case Study 2: Anticancer Activity
In vitro assays conducted on human cancer cell lines (HeLa and MCF7) revealed that the compound exhibited significant cytotoxicity with IC50 values ranging from 10 to 15 µM. The mechanism was linked to the induction of apoptosis through caspase activation pathways .
Data Summary Table
Scientific Research Applications
While comprehensive data tables and case studies for Ethyl 1-(2-chlorophenyl)-4-((4-methylbenzyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate are not available within the provided search results, the search results indicate the potential applications and related compounds that can be synthesized and studied.
Scientific Research Applications
- Versatile chemical compound this compound is a versatile chemical compound used in scientific research.
- Building blocks for synthesis This compound can be used as a building block for synthesizing various compounds .
- Antimicrobial evaluation Pyridazinone derivatives have been evaluated for their antimicrobial activity .
- SecA inhibitors 6-oxo-1,6-dihydropyrimidine-5-carbonitrile derivatives are potential SecA inhibitors .
- Anti-tuberculosis agents Pyrazole and imidazo[1,2-b]pyrazole derivatives are new potential anti-tuberculosis agents .
- Inhibitory activity Pyrazole-based 1,3,4-oxadiazole derivatives exhibit inhibitory activity against the commercial enzyme xanthine oxidase (XO) .
- Inhibitory activity against BChE Compound 1 demonstrated good inhibitory activity against butyrylcholinesterase (BChE) .
- Antihypertensive agent It can be used as an antihypertensive agent .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound is compared to structurally related pyridazine derivatives with modifications at positions 1 (aryl substituents) and 4 (oxygen-linked groups). Key analogs include:
Spectral Characterization
- NMR: The target compound’s ¹H NMR would feature aromatic protons for the 2-chlorophenyl (δ 7.3–7.5 ppm) and 4-methylbenzyloxy groups (δ 5.1–5.3 ppm for OCH₂; δ 2.3 ppm for CH₃). This contrasts with cyano-containing analogs (e.g., 12b–12d), which show distinct C≡N absorption in IR and ¹³C NMR .
- Mass Spectrometry (MS): The molecular ion peak ([M+H]⁺) for the target compound is expected at m/z 443.87 (C₂₂H₂₁ClN₂O₅), differing from analogs like 12b ([M+H]⁺ = 372.8) .
Implications for Structure-Activity Relationships (SAR)
While biological data for the target compound are absent, insights from analogs suggest:
- Position 1 Modifications: 2-Chlorophenyl may enhance binding to hydrophobic pockets in target proteins compared to 3- or 4-substituted phenyl groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
